5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine
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Overview
Description
5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of diazo compounds to electron-deficient alkynes. For instance, 3-diazopyrrolidones can be prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid. These diazopyrrolidones then react with dimethyl acetylenedicarboxylate in benzene at 70°C to form the desired tetrahydropyrazolo[1,5-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow synthesis or batch processing with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions can be facilitated by strong bases like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors or receptor antagonists.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the derivative .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: Lacks the dimethyl substitution at the 5-position.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Features a pyrazine ring.
Uniqueness
5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 5-position can affect the compound’s steric and electronic properties, potentially leading to different interaction profiles with biological targets compared to its analogs .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5,5-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C9H15N3/c1-9(2)3-4-12-8(5-9)7(10)6-11-12/h6H,3-5,10H2,1-2H3 |
InChI Key |
KFYGTPINZKUGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C(=C(C=N2)N)C1)C |
Origin of Product |
United States |
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